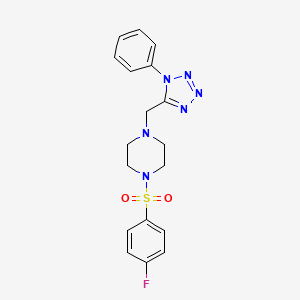![molecular formula C12H8F3N5OS2 B2646365 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide CAS No. 955976-61-1](/img/structure/B2646365.png)
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a blend of pyrazole and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. Commonly, it starts with the formation of the pyrazole and thiazole rings, followed by their coupling and final amide formation. Typical reagents include trifluoromethylpyrazole, thiazole derivatives, and carboxamide. Reactions often require anhydrous conditions and the presence of catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial-scale production necessitates optimizing the synthetic route for efficiency, yield, and cost-effectiveness. Large-scale synthesis may employ automated reactors and continuous flow systems to enhance the scalability of the process. Catalysts and solvents are chosen to ensure a sustainable and environmentally friendly process, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the thiazole moiety, using reagents like potassium permanganate.
Reduction: : Reduction reactions can target the pyrazole ring or thiazole ring, often using lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can modify the trifluoromethyl group, utilizing reagents like sodium azide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, dichloromethane Reducing agents: Sodium borohydride, lithium aluminum hydride Substitution reagents: Sodium azide, alkyl halides
Major Products
From oxidation, carboxylated derivatives form. Reduction may yield hydroxyl or amine derivatives. Substitution reactions typically yield azido or alkylated products.
Applications De Recherche Scientifique
Chemistry
The compound is instrumental in synthesizing complex heterocycles and as a building block for other biologically active molecules.
Biology
It has shown promise in inhibiting specific enzymes and receptors, contributing to research in enzymology and receptor biology.
Medicine
Studies indicate potential use as an anti-inflammatory, anti-cancer, and antiviral agent due to its ability to modulate biological pathways.
Industry
The compound's stability and reactivity make it useful in developing novel materials and as a precursor for polymers.
Mécanisme D'action
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. The trifluoromethyl group plays a crucial role in enhancing binding affinity and metabolic stability, while the pyrazole and thiazole rings interact with the active site, blocking or modulating the target's function.
Comparaison Avec Des Composés Similaires
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
2-(3-methyl-1H-pyrazol-1-yl)-N-thiazol-2-yl-thiazole-4-carboxamide: : Lacks the trifluoromethyl group, resulting in different binding properties and reactivity.
3-(trifluoromethyl)-5-methyl-N-thiazol-2-yl-thiazole-4-carboxamide: : Omits the pyrazole ring, leading to distinct biological activities.
The presence of the trifluoromethyl group in this compound significantly enhances its lipophilicity and metabolic resistance, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5OS2/c1-6-4-8(12(13,14)15)20(19-6)11-17-7(5-23-11)9(21)18-10-16-2-3-22-10/h2-5H,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOCNRMJBDOPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile](/img/structure/B2646283.png)


![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)
![3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646290.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2646293.png)

![N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2646295.png)


![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)


